molecular formula C18H18O4 B14438308 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one CAS No. 75114-69-1

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one

Katalognummer: B14438308
CAS-Nummer: 75114-69-1
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: KZOARBQGIQVJDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzoyl group attached to a dimethoxyphenyl ring, with a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-benzoyl-4,5-dimethoxybenzene is reacted with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Comparison: 1-(2-Benzoyl-4,5-dimethoxyphenyl)propan-2-one is unique due to the presence of both benzoyl and dimethoxy groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for diverse applications .

Eigenschaften

CAS-Nummer

75114-69-1

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

1-(2-benzoyl-4,5-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C18H18O4/c1-12(19)9-14-10-16(21-2)17(22-3)11-15(14)18(20)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3

InChI-Schlüssel

KZOARBQGIQVJDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.